molecular formula C10H18FNO3 B2940489 tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1207853-00-6

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B2940489
CAS RN: 1207853-00-6
M. Wt: 219.256
InChI Key: MZJMMRVKXQOTDV-YUMQZZPRSA-N
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Description

Tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of biologically active molecules, making it a crucial component in drug discovery and development.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The tert-butyl group’s ability to increase molecular solubility and reduce exciton self-quenching makes it valuable in the development of solution-processed OLEDs. This compound can be used to create non-doped thermally activated delayed fluorescence (TADF) emitters, which are highly efficient and compatible with wet methods. The incorporation of tert-butyl groups helps inhibit intramolecular vibrational relaxation and intermolecular π–π stacking, leading to high photoluminescent quantum yields and record-high external quantum efficiencies (EQE) in OLEDs .

Chemical Transformations

In chemical synthesis, the tert-butyl group is used to influence reactivity patterns. It can be employed in transformations that require the modulation of steric hindrance or solubility. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications in chemical transformations .

Biosynthetic Pathways

The tert-butyl group plays a role in biosynthetic pathways, where its presence can affect the synthesis and degradation of biological molecules. Its unique structure can be leveraged in the design of biomolecules with specific functions or properties .

Biodegradation Processes

This compound’s tert-butyl group may also have implications in biodegradation pathways. It can be used to study the breakdown of complex molecules in nature, providing insights into environmental chemistry and pollution control .

Biocatalytic Processes

The tert-butyl group’s reactivity pattern can be applied in biocatalytic processes. Researchers can explore its use in enzymatic reactions, potentially leading to the development of new catalytic methods or the enhancement of existing ones .

properties

IUPAC Name

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

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